
1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate is an organic compound with the molecular formula C11H16O4 It is a derivative of oxepane, a seven-membered ring ether, and contains both an ester and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate can be synthesized through a multi-step process involving the formation of the oxepane ring followed by esterification and ketone formation. One common method involves the Baeyer-Villiger oxidation of a suitable precursor to introduce the ketone functionality. The ester group can be introduced via esterification reactions using appropriate alcohols and acids under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer or comonomer in the synthesis of polymers with unique properties.
Materials Science: Its derivatives can be used to create materials with specific mechanical or chemical properties.
Biological Research: It may serve as a building block for the synthesis of biologically active molecules.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of 1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, while the ketone group can participate in various redox reactions. These reactions can influence the compound’s interaction with biological molecules and its overall reactivity.
Comparación Con Compuestos Similares
- Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoate
- Ethyl 3-(1-benzothiophen-2-yl)prop-2-enoate
- Ethyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate
Uniqueness: 1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate is unique due to its oxepane ring structure combined with ester and ketone functionalities
Propiedades
Número CAS |
922550-94-5 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
1-(2-oxooxepan-3-yl)ethyl prop-2-enoate |
InChI |
InChI=1S/C11H16O4/c1-3-10(12)15-8(2)9-6-4-5-7-14-11(9)13/h3,8-9H,1,4-7H2,2H3 |
Clave InChI |
SKMZMYKLIHXEIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCCOC1=O)OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


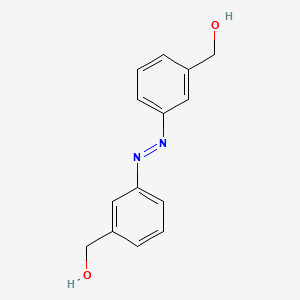
![N-[1-(Dimethylamino)ethylidene]phosphoramidic difluoride](/img/structure/B14173715.png)
![N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine](/img/structure/B14173721.png)

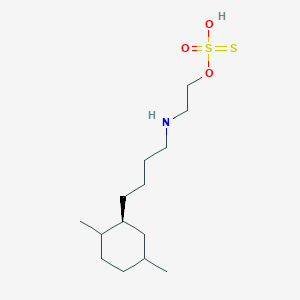
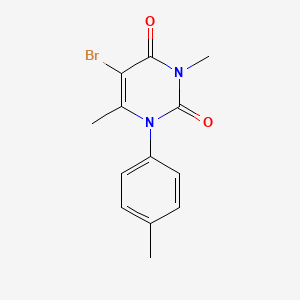
![Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane](/img/structure/B14173742.png)

![9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B14173753.png)
![(1R)-3'-Methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14173755.png)
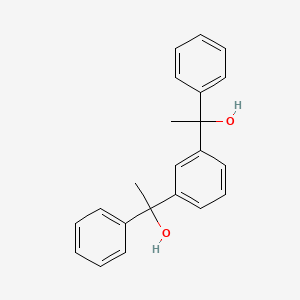
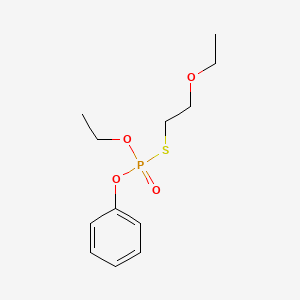

![(1r,2s,3r,4s)-3-Ethoxycarbonyl-bicyclo [2.2.1]hept-2-yl-aminium (1's)-(+)-10-camphorsulfonate](/img/structure/B14173802.png)
